molecular formula C24H36O5 B14147400 methyl 4-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxidanyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxidanyl-4-oxidanylidene-butanoate CAS No. 23328-11-2

methyl 4-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxidanyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxidanyl-4-oxidanylidene-butanoate

Cat. No.: B14147400
CAS No.: 23328-11-2
M. Wt: 404.5 g/mol
InChI Key: ZYUPVEQEBZKSCQ-IDDFWFQNSA-N
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Description

Preparation Methods

The synthesis of methyl 4-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxidanyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxidanyl-4-oxidanylidene-butanoate involves several stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Methyl 4-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxidanyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxidanyl-4-oxidanylidene-butanoate has several applications in scientific research. In chemistry, it is used as a starting material for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and its role as a hormone analog. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of hormone-related disorders. In industry, it is used in the production of various steroid-based products .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as hormone receptors. Upon binding to these receptors, it can modulate the expression of certain genes, leading to various physiological effects. The pathways involved in its action include the regulation of metabolic processes, cell growth, and differentiation .

Comparison with Similar Compounds

Compared to other similar compounds, methyl 4-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxidanyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxidanyl-4-oxidanylidene-butanoate is unique due to its specific stereochemistry and functional groups. Similar compounds include other steroids with hydroxyl and ester groups, such as ®-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid and stigmasta-3,5-diene .

Properties

CAS No.

23328-11-2

Molecular Formula

C24H36O5

Molecular Weight

404.5 g/mol

IUPAC Name

methyl 2-hydroxy-4-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-4-oxobutanoate

InChI

InChI=1S/C24H36O5/c1-23-10-8-15(25)12-14(23)4-5-16-17-6-7-19(24(17,2)11-9-18(16)23)20(26)13-21(27)22(28)29-3/h4,15-19,21,25,27H,5-13H2,1-3H3/t15-,16-,17-,18-,19+,21?,23-,24-/m0/s1

InChI Key

ZYUPVEQEBZKSCQ-IDDFWFQNSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CC(C(=O)OC)O)CC=C4[C@@]3(CC[C@@H](C4)O)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)CC(C(=O)OC)O)CC=C4C3(CCC(C4)O)C

Origin of Product

United States

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